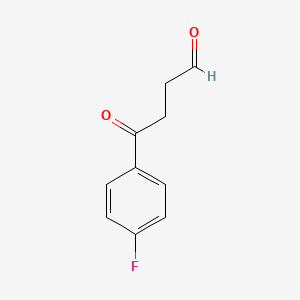

4-(4-Fluorophenyl)-4-oxobutanal

Description

Contextual Significance as a Polyfunctionalized Precursor

The synthetic value of 4-(4-Fluorophenyl)-4-oxobutanal lies in its polyfunctionality. The presence of two distinct carbonyl groups, an aldehyde and a ketone, allows for selective and sequential reactions. Aldehydes are generally more electrophilic and reactive towards nucleophiles than ketones, enabling chemists to target one group while leaving the other intact for subsequent transformations. This differential reactivity is a cornerstone of its utility as a building block for more complex molecules. smolecule.comacs.org

Its 1,4-dicarbonyl arrangement is particularly significant as it is the direct precursor to five-membered heterocyclic rings, which are ubiquitous scaffolds in natural products and pharmaceuticals. wikipedia.orglibretexts.org Through cyclocondensation reactions like the Paal-Knorr synthesis, this compound can be readily converted into substituted furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.comorganic-chemistry.org For instance, reaction with a primary amine or ammonia (B1221849) leads to the formation of a 2-(4-fluorophenyl)-substituted pyrrole (B145914), a valuable motif in medicinal chemistry. organic-chemistry.orgresearchgate.net

Furthermore, the 4-fluorophenyl group is not merely a passive substituent. The fluorine atom can significantly modulate the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. wikipedia.org This makes the compound an attractive starting material in drug discovery programs. tandfonline.comtandfonline.comnovasolbio.com

Retrosynthetic Considerations of the 1,4-Dicarbonyl Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For a 1,4-dicarbonyl compound such as this compound, a primary disconnection occurs at the C2-C3 bond. This strategy identifies an acyl anion equivalent (or an enolate) and an α-acyl carbocation equivalent as the key synthons.

A common synthetic translation of this approach involves the reaction of an enolate derived from a ketone with an α-halo aldehyde or a related electrophile. However, a more robust and widely used strategy is the Stetter reaction or Michael-type additions. For instance, the synthesis could be envisioned via the conjugate addition of an acyl anion equivalent to an α,β-unsaturated aldehyde or ketone.

Conversely, the compound itself serves as a four-carbon building block in more complex retrosynthetic schemes. A notable example is the synthesis of butyrophenone (B1668137) antipsychotics, such as Haloperidol. nih.govwikipedia.org Although Haloperidol itself contains a chlorine atom instead of fluorine on the phenyl ring, its structure is analogous. The retrosynthesis of such drugs often involves the alkylation of a piperidine (B6355638) derivative with a 4-halo-butyrophenone. wikipedia.org This highlights the role of the 4-(4-fluorophenyl)-4-oxobutyl moiety as a key pharmacophoric element that can be introduced via precursors like this compound or its derivatives. The Wolff-Kishner reduction or similar methods could subsequently be used to reduce one of the carbonyls if needed, demonstrating the functional group's role as an activator that is later removed. wikipedia.org

Overview of Research Trajectories Involving Fluorinated Carbonyl Compounds

The incorporation of fluorine into organic molecules is a dominant strategy in modern drug discovery. wikipedia.orgnih.gov Approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org Initially, research focused on simple modifications, such as adding a fluorine or trifluoromethyl group to an aromatic ring. tandfonline.com However, current research trajectories are exploring more diverse and complex fluorinated chemotypes, including those with fluorine-containing aliphatic and heterocyclic systems. tandfonline.comtandfonline.com

Fluorinated carbonyl compounds like this compound are central to this trend. They serve as "fluorinated building blocks," which are pre-functionalized molecules that allow for the efficient introduction of fluorine-containing motifs into larger, more complex structures. tandfonline.comtandfonline.com This approach is often more practical and scalable than late-stage fluorination. tandfonline.com

Research in this area focuses on several key aspects:

Developing Novel Synthetic Methods: Creating new and efficient ways to synthesize functionalized fluorinated carbonyls is an active area of research. This includes leveraging new catalytic systems and reaction pathways. tandfonline.comorganic-chemistry.org

Exploring New Chemotypes: Scientists are using these building blocks to create novel classes of fluorinated compounds, moving beyond simple aromatic substitutions to build sp³-rich, complex molecular architectures that are considered highly attractive in drug discovery. tandfonline.com

Application in Medicinal Chemistry: A primary driver of this research is the search for new therapeutic agents. The fluorine atom in compounds derived from this compound can enhance metabolic stability by blocking sites susceptible to oxidation and can alter conformation and basicity, leading to improved potency and selectivity for biological targets. wikipedia.orgnih.gov

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H9FO2 |

|---|---|

Poids moléculaire |

180.17 g/mol |

Nom IUPAC |

4-(4-fluorophenyl)-4-oxobutanal |

InChI |

InChI=1S/C10H9FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-7H,1-2H2 |

Clé InChI |

IUPCCVUTZAKOGW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(=O)CCC=O)F |

Origine du produit |

United States |

Synthetic Methodologies for 4 4 Fluorophenyl 4 Oxobutanal and Its Analogs

Classical Synthetic Routes

Classical methods for the synthesis of 4-(4-fluorophenyl)-4-oxobutanal and related compounds often rely on well-established, stoichiometric reactions. These routes, while sometimes lacking in atom economy, are robust and widely applicable.

Approaches via Acylation Reactions

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a direct approach to the 4-aryl-4-oxobutanoic acid precursor of the target compound. nih.govsigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govsigmaaldrich.com For the synthesis of a precursor to this compound, fluorobenzene (B45895) can be acylated with succinic anhydride. The resulting 4-(4-fluorophenyl)-4-oxobutanoic acid can then be subjected to selective reduction of the carboxylic acid to the corresponding aldehyde.

The general mechanism involves the formation of an acylium ion, which then attacks the electron-rich aromatic ring. sigmaaldrich.com The deactivation of the aromatic ring by the newly introduced acyl group prevents further acylation. organic-chemistry.org

Table 1: Key Aspects of Friedel-Crafts Acylation for Precursor Synthesis

| Feature | Description |

| Aromatic Substrate | Fluorobenzene |

| Acylating Agent | Succinic anhydride or its derivative |

| Catalyst | Strong Lewis acids (e.g., AlCl₃, FeBr₃) |

| Intermediate | 4-(4-fluorophenyl)-4-oxobutanoic acid |

| Advantages | Direct introduction of the aryl ketone moiety. |

| Limitations | Requires stoichiometric amounts of catalyst; potential for side reactions if the aromatic ring is highly activated or deactivated. |

Subsequent conversion of the butanoic acid to the butanal can be achieved through various methods, such as conversion to the acyl chloride followed by a Rosenmund reduction or by employing modern selective reduction protocols.

Strategies Utilizing Organometallic Reagents and Lactones

The reaction of organometallic reagents with electrophiles is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.comchemguide.co.uklibretexts.org To construct the carbon skeleton of this compound, an organometallic reagent derived from a fluorophenyl halide can be reacted with a suitable four-carbon electrophile. A common strategy involves the use of γ-butyrolactone.

For instance, a Grignard reagent, such as 4-fluorophenylmagnesium bromide (prepared from 4-bromofluorobenzene and magnesium metal), can be reacted with γ-butyrolactone. masterorganicchemistry.comchemguide.co.uk This reaction opens the lactone ring to initially form a magnesium salt of a γ-hydroxy carboxylate, which upon workup and subsequent oxidation of the intermediate alcohol would yield the desired γ-ketoaldehyde. The reaction between a Grignard reagent and an aldehyde or ketone results in the formation of a secondary or tertiary alcohol, respectively. libretexts.orgquora.com

Table 2: Synthesis via Organometallic Addition to Lactones

| Step | Description | Reagents |

| 1. Grignard Formation | Preparation of the organometallic reagent. | 4-Bromofluorobenzene, Magnesium |

| 2. Lactone Opening | Nucleophilic attack on γ-butyrolactone. | 4-Fluorophenylmagnesium bromide |

| 3. Oxidation | Conversion of the intermediate alcohol to the aldehyde. | Mild oxidizing agents (e.g., PCC, Swern oxidation) |

This approach offers a versatile route to various analogs by simply changing the organometallic reagent.

Oxidation of Precursor Alcohols

A common and reliable method for the synthesis of aldehydes is the oxidation of primary alcohols. fiveable.mealfa-chemistry.comwikipedia.org In the context of this compound synthesis, this would involve the preparation of the precursor alcohol, 4-(4-fluorophenyl)-4-oxobutanol. This precursor could be synthesized through methods such as the Friedel-Crafts acylation of fluorobenzene with γ-butyrolactone in the presence of a Lewis acid, which directly yields the corresponding γ-hydroxyketone.

Once the primary alcohol is obtained, a variety of selective oxidation methods can be employed to furnish the aldehyde. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a particularly mild and effective method that avoids over-oxidation to the carboxylic acid. fiveable.mealfa-chemistry.comwikipedia.org Other reagents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane are also suitable for this transformation.

Table 3: Common Oxidation Methods for Primary Alcohols

| Oxidation Method | Reagents | Key Features |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | Mild conditions, high yields, avoids over-oxidation. fiveable.mewikipedia.org |

| PCC Oxidation | Pyridinium chlorochromate | Readily available, effective for a range of alcohols. |

| Dess-Martin Oxidation | Dess-Martin periodinane | Mild, neutral conditions, broad functional group tolerance. |

The choice of oxidant depends on the substrate's sensitivity and the desired reaction scale.

Catalytic Synthesis Approaches

Modern synthetic chemistry increasingly focuses on catalytic methods due to their efficiency, selectivity, and reduced environmental impact compared to classical stoichiometric reactions.

Transition-Metal Catalyzed Transformations

Transition-metal catalysis offers powerful tools for the synthesis of carbonyl compounds. The Wacker oxidation, a palladium-catalyzed process, is a well-known method for the oxidation of terminal alkenes to methyl ketones. libretexts.orgchem-station.comwikipedia.org However, modifications of the Wacker process, often referred to as Tsuji-Wacker oxidations, can be employed to achieve anti-Markovnikov oxidation, leading to the formation of aldehydes. wikipedia.orgacs.org

For the synthesis of this compound, a precursor such as 4-(4-fluorophenyl)but-3-en-1-al could potentially be envisioned, though a more direct catalytic approach might involve the hydroformylation of a suitable styrenyl precursor followed by oxidation. A more plausible route involves the palladium-catalyzed coupling of an aryl halide with an olefinic alcohol, followed by oxidation.

Recent advancements have focused on developing catalyst systems that favor the formation of aldehydes from terminal alkenes with high regioselectivity. acs.orgscispace.com These methods often employ specific ligands or co-catalysts to control the outcome of the reaction.

Brønsted Acid-Catalyzed Preparations

Brønsted acids can catalyze a variety of organic transformations, including the synthesis of carbonyl compounds. nih.govnih.govorganic-chemistry.org One relevant application is the Brønsted acid-catalyzed hydration of alkynes. For instance, the hydration of a terminal alkyne can lead to the formation of a methyl ketone. While not directly applicable to the synthesis of the aldehyde functionality in this compound, Brønsted acids can be instrumental in other steps, such as in Friedel-Crafts type reactions or in the hydrolysis of intermediates. chemrxiv.orgchemrxiv.org

A notable example is the Brønsted acid-catalyzed Friedel-Crafts reaction of aldehydes and ketones with arenes to form di- and tri-substituted methanes. chemrxiv.org While this specific reaction type is not a direct route to the target compound, it highlights the utility of Brønsted acids in activating carbonyl compounds towards nucleophilic attack by aromatic systems.

Photoredox Catalysis in Related Systems

Photoredox catalysis has emerged as a powerful tool for the synthesis of 1,4-dicarbonyl compounds, which are structurally related to this compound. These methods often utilize visible light to initiate radical-based transformations, offering mild and efficient alternatives to traditional synthetic routes.

Several research groups have developed innovative photoredox-catalyzed reactions for constructing 1,4-dicarbonyls. One such approach involves the cooperative use of N-heterocyclic carbene (NHC) and photoredox catalysis for the 1,2-diacylation of alkenes. nih.gov This method provides a practical route to various 1,4-dicarbonyl compounds. nih.gov Mechanistic studies suggest the reaction proceeds through a radical/radical cross-coupling of ketyl radicals with benzylic C-radicals. nih.gov

Another strategy employs an organic dye, such as eosin (B541160) Y, as a photoredox catalyst to facilitate the coupling of silyl (B83357) enol ethers with α-bromocarbonyl compounds. acs.org This visible-light-induced radical reaction effectively produces 1,4-dicarbonyls with perfect selectivity for the halide over the carbonyl group. acs.orgorganic-chemistry.org Similarly, a photoredox-based oxidative heterocoupling of enolsilanes has been developed using Mes-Acr+-BF4- as the photocatalyst and oxygen as the oxidant, highlighting an atom-economical and efficient method. bohrium.com

Furthermore, the synthesis of unsymmetrical 1,4-dicarbonyl compounds has been achieved through a photocatalytic oxidative radical addition. acs.orgnih.gov This process involves a desulfurization step to generate electrophilic radicals that add to α-halogenated alkenes. acs.orgnih.gov The synergistic cooperation of a neutral eosin Y hydrogen atom transfer photocatalyst and a chiral rhodium Lewis acid catalyst has also enabled the enantioselective synthesis of 1,4-dicarbonyl compounds directly from aldehydes, yielding products with high enantioselectivity. nih.gov

Recent advancements include the use of a dibrominated BODIPY as an organic photocatalyst, which exhibits similar properties to common ruthenium complexes, for the synthesis of 1,4-dicarbonyl compounds. organic-chemistry.org Additionally, iridium photoredox catalysis has been utilized for the decarboxylative 1,4-addition of 2-oxo-2-(hetero)arylacetic acids to Michael acceptors. organic-chemistry.org

Table 1: Photoredox-Catalyzed Syntheses of 1,4-Dicarbonyl Compounds

| Method | Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Cooperative NHC and Photoredox Catalysis | NHC, Photoredox Catalyst, PPh3, Cs2CO3 | Alkenes, Acylating Agents | Intermolecular 1,2-diacylation of alkenes. | nih.gov |

| Visible-Light-Induced Radical Coupling | Eosin Y | Silyl Enol Ethers, α-Bromocarbonyls | Inexpensive organic dye catalyst, perfect selectivity. | acs.orgorganic-chemistry.org |

| Oxidative Heterocoupling | Mes-Acr+-BF4-, O2 | Enolsilanes | Atom and redox economical. | bohrium.com |

| Photocatalytic Oxidative Radical Addition | Photocatalyst | α-Halogenated Alkenes, Radical Precursors | Synthesis of unsymmetrical 1,4-dicarbonyls. | acs.orgnih.gov |

| Asymmetric Hydrogen Atom Transfer Photocatalysis | Eosin Y, Chiral Rhodium Lewis Acid | Aldehydes, Michael Acceptors | High enantioselectivity (up to 99% ee). | nih.gov |

Regioselective and Stereoselective Synthesis of Substituted Derivatives

The synthesis of substituted derivatives of 4-aryl-4-oxobutanals often requires precise control over regioselectivity and stereoselectivity. Various methodologies have been developed to achieve this, including metal-catalyzed and organocatalytic approaches.

Regioselective synthesis has been demonstrated in the reaction of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines, leading to bicyclic pyrroloimidazolones and pyrrolopyrimidinones. researchgate.net The reaction pathway involves the initial formation of salts followed by dehydration. researchgate.net Another example is the LED-light-induced regioselective synthesis of 4-arylamino-1,2-naphthoquinones in a eutectogel, which acts as a confined reaction medium. rsc.org Furthermore, a highly regioselective synthesis of 2,4,5-(hetero)aryl substituted oxazoles has been achieved through a gold-catalyzed intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes. rsc.org

For the stereoselective synthesis of 1,4-dicarbonyl compounds, a significant challenge lies in controlling the formation of adjacent stereogenic centers. A notable approach involves the enantioselective addition of silyl ketene (B1206846) acetals to electrophilic 1-azaallyl cations, catalyzed by a chiral silylium (B1239981) imidodiphosphorimidate (IDPi). acs.org This method yields chiral 4-hydrazonoesters, which are precursors to 1,4-dicarbonyls, with excellent enantio- and diastereoselectivity. acs.org The resulting products can be further transformed into valuable compounds like β-cyano and β-formyl esters, γ-lactams, and γ-amino acids. acs.org

The stereoselective reduction of 4-aryl-4-oxobutanoic acid derivatives to stereoisomerically enriched 4-aryl-4-hydroxybutanoic acid derivatives has also been accomplished using ruthenium-containing catalysts. google.com

Table 2: Regio- and Stereoselective Syntheses of Related Derivatives

| Method | Catalyst/Reagent | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Reaction with N,N-diamines | - | 4-Aryl-4-oxobutanoic acids, N,N-diamines | Bicyclic pyrroloimidazolones and pyrrolopyrimidinones | Regioselective cyclization. | researchgate.net |

| Photochemical Synthesis | LED light, Eutectogel | Naphthoquinones, Arylamines | 4-Arylamino-1,2-naphthoquinones | Regioselective amination in a confined medium. | rsc.org |

| Gold-Catalyzed Cycloaddition | Gold Catalyst | Unsymmetrical Internal Alkynes, N,O-dipole equivalent | 2,4,5-Substituted Oxazoles | Highly regioselective [3+2]-cycloaddition. | rsc.org |

| Catalytic Enantioselective Addition | Chiral Silylium IDPi | Silyl Ketene Acetals, α-Acetoxy Hydrazones | Chiral 4-Hydrazonoesters | Excellent enantio- and diastereoselectivity. | acs.org |

| Stereoselective Reduction | Ruthenium-containing catalyst | 4-Aryl-4-oxobutanoic acid derivatives | Enriched 4-Aryl-4-hydroxybutanoic acid derivatives | Stereoisomerically enriched products. | google.com |

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. This involves the use of environmentally benign solvents, catalysts, and energy-efficient processes.

In the context of synthesizing compounds structurally similar to this compound, several green approaches have been reported. For instance, the synthesis of imidazole-based hybrids has been achieved using an eco-friendly approach, with reactions carried out in water and methanol, followed by simple filtration for purification. nih.gov

A notable example of a green synthetic method is the solvent-free reduction of p-anisaldehyde with sodium borohydride (B1222165) (NaBH4) to produce 4-methoxybenzyl alcohol in high yield. ugm.ac.id This is followed by a solvent-free reaction with phosphorus tribromide (PBr3) to yield 4-methoxybenzyl bromide. ugm.ac.id Such solvent-free reactions significantly reduce volatile organic compound (VOC) emissions.

The classic Friedel-Crafts acylation, a common method for preparing aromatic ketones, traditionally uses stoichiometric amounts of Lewis acids like aluminum chloride (AlCl3), which generates significant metal-containing acidic waste. orgsyn.orgorganic-chemistry.orgnih.gov Greener alternatives are being explored. For example, using hexafluoro-2-propanol (HFIP) as a promoter for intramolecular Friedel-Crafts acylation can proceed at room temperature without additional reagents, offering a more environmentally friendly option. orgsyn.orgorganic-chemistry.org

Furthermore, the development of photocatalytic reactions using visible light, as discussed in section 2.2.3, aligns with green chemistry principles by utilizing a renewable energy source and often enabling reactions to occur under milder conditions. The use of inexpensive and recyclable organic dyes as photocatalysts further enhances the green credentials of these synthetic routes. acs.orgorganic-chemistry.org

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

|---|---|---|---|

| Use of Safer Solvents | Reactions in water or methanol. | Synthesis of imidazole-based hybrids. | nih.gov |

| Solvent-Free Reactions | Reduction and bromination without solvent. | Synthesis of 4-methoxybenzyl bromide from p-anisaldehyde. | ugm.ac.id |

| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric amounts. | HFIP-promoted intramolecular Friedel-Crafts acylation. | orgsyn.orgorganic-chemistry.org |

| Use of Renewable Energy | Photocatalytic reactions using visible light. | Eosin Y-catalyzed synthesis of 1,4-dicarbonyls. | acs.orgorganic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 4 4 Fluorophenyl 4 Oxobutanal

Reactivity of the Aldehyde Moiety

The aldehyde group in 4-(4-fluorophenyl)-4-oxobutanal is a primary site for chemical transformations due to the electrophilic nature of its carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles. For instance, it can react with alcohols to form hemiacetals or with amines to yield imines. smolecule.com These reactions are fundamental in building more complex molecular architectures.

Condensation Reactions

The aldehyde functionality readily participates in condensation reactions. It can react with other carbonyl-containing compounds or with amines to create larger, more elaborate structures. smolecule.com This type of reaction is a cornerstone of synthetic organic chemistry, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Reactivity of the Ketone Moiety

Keto-Enol Tautomerism and its Influence on Reactivity

Like other ketones, the ketone in this compound can exist in equilibrium with its enol tautomer. This tautomerism is significant as the enol form can act as a nucleophile, participating in reactions at the α-carbon. The presence of the electron-withdrawing 4-fluorophenyl group can influence the position of this equilibrium and, consequently, the reactivity of the enol.

Selective Functionalization of the Ketone

Achieving selective reaction at the ketone in the presence of the more reactive aldehyde is a common challenge in organic synthesis. This can be accomplished through the use of protecting groups for the aldehyde or by employing specific reaction conditions that favor ketone functionalization.

Reaction Pathways and Kinetic Studies

The reactivity of this compound is characterized by the presence of both an aldehyde and a ketone functionality, separated by a two-carbon bridge. This arrangement allows for a diverse range of chemical transformations, including cyclization and condensation reactions.

Cascade and Tandem Reactions

The bifunctional nature of this compound makes it an ideal substrate for cascade and tandem reactions, enabling the efficient construction of complex heterocyclic scaffolds. These one-pot syntheses are of significant interest in medicinal and materials chemistry due to their atom economy and reduced operational complexity.

One of the most prominent reaction pathways for 1,4-dicarbonyl compounds like this compound is the Paal-Knorr synthesis , which provides access to a variety of five-membered heterocycles such as pyrroles, furans, and thiophenes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Synthesis of Pyrroles: In the presence of a primary amine or ammonia (B1221849), this compound can undergo a condensation reaction to form substituted pyrroles. Mechanistic studies on similar 4-oxoaldehydes suggest that the reaction proceeds through the formation of a hemiaminal intermediate, which then cyclizes. nih.gov The rate of pyrrole (B145914) formation from 4-oxoaldehydes has been observed to be significantly faster than that from γ-diketones. nih.gov

Synthesis of Pyridazines: Another important class of heterocycles accessible from this compound are pyridazines. The reaction with hydrazine (B178648) or its derivatives leads to the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine (B1198779). The synthesis of pyridazines often involves a [4+2] cycloaddition-type mechanism. organic-chemistry.orgrsc.org The synthesis of novel pyridazine C-nucleosides has been achieved through a pathway involving the reaction of a furan (B31954) ring with singlet oxygen to form a 1,4-dicarbonyl intermediate, followed by cyclization with hydrazine. nih.gov

The following table summarizes the expected products from the Paal-Knorr and related reactions of this compound.

| Reagent | Reaction Type | Expected Heterocyclic Product |

| Primary Amine (R-NH₂) | Paal-Knorr Pyrrole Synthesis | 1-Substituted-2-(4-fluorophenyl)pyrrole |

| Ammonia (NH₃) | Paal-Knorr Pyrrole Synthesis | 2-(4-Fluorophenyl)pyrrole |

| Hydrazine (N₂H₄) | Pyridazine Synthesis | 6-(4-Fluorophenyl)-1,4,5,6-tetrahydropyridazine |

| Substituted Hydrazines | Pyridazine Synthesis | Substituted 6-(4-fluorophenyl)pyridazines |

The synthesis of fluorinated heterocycles is a burgeoning field, with cascade reactions playing a crucial role in the efficient construction of these molecules. nih.govacs.orgacs.orgchemistryviews.org The incorporation of fluorine atoms can significantly alter the biological and physicochemical properties of the resulting compounds. acs.orgresearchgate.netresearchgate.netsci-hub.se

Influence of the 4-Fluorophenyl Group on Reactivity

The presence of a fluorine atom on the phenyl ring at the para position exerts a notable influence on the reactivity of the 4-oxobutanal moiety. This influence is primarily electronic in nature, stemming from the high electronegativity of fluorine.

The fluorine atom acts as an electron-withdrawing group through the inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, it also acts as a weak activating group through the resonance effect due to its lone pairs of electrons. For reactions involving the carbonyl group, the electron-withdrawing nature of the 4-fluorophenyl group is expected to increase the electrophilicity of the adjacent carbonyl carbon.

This enhanced electrophilicity can have several consequences:

Increased Rate of Nucleophilic Attack: The carbonyl carbon becomes more susceptible to attack by nucleophiles. In the context of the Paal-Knorr synthesis, this could lead to a faster rate of initial attack by the amine or hydrazine compared to the non-fluorinated analogue, 4-phenyl-4-oxobutanal.

Altered Regioselectivity: In reactions where two different carbonyl groups are present, such as in related diketones, the presence of an electron-withdrawing group can influence which carbonyl is preferentially attacked. In the case of this compound, the ketone carbonyl is directly attached to the electron-withdrawing ring system, making it a more likely site for initial nucleophilic attack compared to the aldehyde carbonyl in certain reaction conditions. Studies on the condensation of unsymmetrical 1,3-diketones with hydrazines have shown that the use of fluorinated alcohols as solvents can dramatically increase regioselectivity in pyrazole (B372694) formation. conicet.gov.ar

Modified Acidity of α-Protons: The electron-withdrawing effect of the fluorophenyl group can increase the acidity of the protons on the carbon atom adjacent to the ketone (the α-protons). This can facilitate enolate formation, which is a key step in many condensation reactions.

The table below provides a qualitative comparison of the expected reactivity of this compound with its non-fluorinated counterpart.

| Property | 4-Phenyl-4-oxobutanal | This compound | Rationale for Difference |

| Electrophilicity of Ketone Carbonyl | Standard | Higher | Electron-withdrawing effect of fluorine |

| Rate of Nucleophilic Addition | Standard | Potentially Faster | Increased electrophilicity |

| Acidity of α-Protons (to ketone) | Standard | Higher | Inductive effect of the fluorophenyl group |

Derivatization and Application in Complex Molecule Synthesis

Synthesis of Heterocyclic Scaffolds

The 1,4-dicarbonyl motif present in 4-(4-fluorophenyl)-4-oxobutanal is a classic substrate for numerous cyclization and condensation reactions to form five- and six-membered heterocyclic rings. The following sections detail its application in the synthesis of specific classes of heterocyclic derivatives.

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a fundamental reaction in heterocyclic chemistry, often referred to as the Knorr pyrazole (B372694) synthesis. youtube.comtandfonline.com This principle can be extended to 1,4-dicarbonyl compounds like this compound. The reaction proceeds via a cyclocondensation mechanism where both carbonyl groups react with the two nitrogen atoms of a hydrazine (B178648) derivative.

The reaction of this compound with hydrazine hydrate (B1144303) initially forms a dihydropyrazole intermediate through the formation of a double hydrazone followed by intramolecular cyclization. This intermediate can then be aromatized to the final pyrazole product, typically through oxidation. The use of a substituted hydrazine, such as phenylhydrazine (B124118), allows for the synthesis of N-substituted pyrazole derivatives. tandfonline.com

Table 1: Synthesis of Pyrazole Derivatives

| Starting Material | Reagent | Typical Conditions | Product Class |

| This compound | Hydrazine hydrate (NH₂NH₂·H₂O) | Ethanol, Reflux, followed by an oxidant (e.g., air, mild oxidizing agent) | 3-(4-Fluorophenyl)-5-methylpyrazole |

The Hantzsch thiazole (B1198619) synthesis is the most prominent method for constructing the thiazole ring, classically involving the reaction of an α-haloketone with a thioamide. acs.orgmdpi.com To utilize this compound in a Hantzsch-type synthesis, a preliminary modification is required to introduce a leaving group alpha to one of the carbonyls.

Specifically, the ketone moiety can be selectively halogenated at the α-position (C3) using standard reagents like bromine in acetic acid or N-bromosuccinimide (NBS) to yield 3-bromo-4-(4-fluorophenyl)-4-oxobutanal. This α-haloketoaldehyde can then be reacted with a thioamide, such as thiourea, where the sulfur atom acts as a nucleophile attacking the carbon bearing the halogen. Subsequent intramolecular condensation between the nitrogen of the thioamide and the aldehyde carbonyl group, followed by dehydration, yields the final thiazole derivative. acs.org

Table 2: Synthesis of Thiazole Derivatives via Hantzsch-type Reaction

| Starting Material | Reagents | Typical Conditions | Product Class |

| This compound | 1. Bromine (Br₂) or NBS2. Thiourea (H₂NCSNH₂) | 1. Acetic Acid2. Ethanol, Reflux | 2-Amino-4-(2-(4-fluorophenyl)-2-oxoethyl)thiazole Derivatives |

The synthesis of substituted 1,2,3-triazoles can be achieved through multicomponent reactions. One such approach involves the reaction of a primary amine, a 1,3-dicarbonyl compound, and an azide (B81097) source, such as tosyl azide. Adapting this for a 1,4-dicarbonyl starting material like this compound is mechanistically plausible.

The reaction would likely initiate with the formation of an enamine intermediate from the reaction of a primary amine with the starting ketoaldehyde. This enamine then undergoes a [3+2] cycloaddition reaction with the azide. Subsequent elimination steps lead to the formation of the aromatic 1,2,3-triazole ring. The regiochemical outcome can be complex, but this method provides a pathway to highly substituted triazoles.

Table 3: Synthesis of 1,2,3-Triazole Derivatives

| Starting Material | Reagents | Typical Conditions | Product Class |

| This compound | Primary Amine (e.g., Aniline), Tosyl Azide (TsN₃) | Acetic Acid, Dichloromethane, Heat | 1,4,5-Trisubstituted 1,2,3-Triazole Derivatives |

The Friedländer annulation is a powerful method for synthesizing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an enolizable ketone or aldehyde (a component with an α-methylene group). In this context, this compound can serve as the active methylene (B1212753) component.

The ketone in this compound is enolizable. Under acidic or basic catalysis, it can condense with a 2-aminoaryl ketone or aldehyde, for instance, 2-aminobenzaldehyde. The reaction proceeds through an initial aldol-type condensation followed by a cyclizing dehydration (intramolecular Schiff base formation) to construct the pyridine (B92270) ring fused to the benzene (B151609) ring, thereby forming the quinoline (B57606) core. The substituents on the final quinoline ring are determined by the structure of the two starting components.

Table 4: Synthesis of Quinoline Derivatives via Friedländer Annulation

| Starting Material | Reagent | Typical Conditions | Product Class |

| This compound | 2-Aminobenzaldehyde | Base (e.g., KOH) or Acid (e.g., p-TsOH), Ethanol, Reflux | 2-(2-(4-Fluorophenyl)-2-oxoethyl)quinoline Derivatives |

The direct synthesis of a tetrahydrocarbazole scaffold from this compound is not a standard transformation, as the quintessential method, the Fischer indole (B1671886) synthesis, requires a cyclohexanone (B45756) derivative to build the partially saturated carbocyclic ring. However, the Fischer indole synthesis can be directly applied to this compound to produce highly substituted indole derivatives, which are themselves valuable heterocyclic scaffolds.

This reaction involves the condensation of the ketone moiety of this compound with a phenylhydrazine derivative under acidic conditions. The resulting phenylhydrazone undergoes a-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the indole ring. The butanal side chain remains attached to the C2 position of the newly formed indole.

Table 5: Synthesis of Indole Derivatives via Fischer Indole Synthesis

| Starting Material | Reagent | Typical Conditions | Product Class |

| This compound | Phenylhydrazine or substituted phenylhydrazines | Acid catalyst (e.g., Acetic Acid, Polyphosphoric Acid), Heat | 3-(3-(4-Fluorophenyl)-1H-indol-2-yl)propanal Derivatives |

The Paal-Knorr synthesis is the most direct method for preparing five-membered heterocycles from 1,4-dicarbonyl compounds. mdpi.com The reaction of this compound with ammonia or a primary amine under neutral or weakly acidic conditions leads to the formation of a substituted pyrrole (B145914). The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

To obtain the corresponding pyrrolidine (B122466) derivative, the resulting pyrrole is subjected to a reduction step. Catalytic hydrogenation using catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) is effective for the complete saturation of the pyrrole ring to furnish the desired substituted pyrrolidine.

Table 6: Synthesis of Pyrrolidine Derivatives via Paal-Knorr Synthesis and Reduction

| Starting Material | Reagents | Typical Conditions | Product Class |

| This compound | 1. Primary Amine (R-NH₂)2. Reducing Agent (e.g., H₂/Pd, H₂/PtO₂) | 1. Ethanol, Acetic Acid, Reflux2. High Pressure, appropriate solvent | 2-(4-Fluorobenzoyl)-1-alkyl-3-methylpyrrolidine Derivatives |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Analysis of Derivatives

While the crystal structure of 4-(4-fluorophenyl)-4-oxobutanal itself is not extensively documented in the reviewed literature, analysis of its derivatives provides significant insight into the molecular geometry and non-covalent interactions that govern its solid-state architecture. The study of related structures, such as fluorophenyl-containing organic molecules, offers a reliable framework for understanding the structural possibilities.

The crystal packing of derivatives is often characterized by the formation of well-defined supramolecular assemblies. For instance, in the crystal structure of a related compound, 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid, the molecules organize into centrosymmetric dimers. researchgate.net These dimers form distinct ring motifs through hydrogen bonding. The supramolecular architecture can be further extended into a three-dimensional network by a combination of other intermolecular forces. researchgate.net This tendency to form ordered, extended structures is a common feature in crystalline organic compounds and is heavily influenced by the interplay of various weak interactions. The specific arrangement of molecules in the crystal lattice, or crystal packing, dictates the physical properties of the solid material.

Table 1: Crystallographic Data for a Derivative, 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀FNO₃ |

| Molecular Weight (Mᵣ) | 211.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8054 (3) |

| b (Å) | 19.0399 (13) |

| c (Å) | 11.0429 (8) |

| β (°) | 101.821 (3) |

| Volume (V) (ų) | 988.94 (12) |

| Z (Molecules per unit cell) | 4 |

The specific intermolecular interactions within the crystal lattice are fundamental to the stability of the supramolecular architecture. In the case of the derivative 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid, the crystal structure is stabilized by a network of hydrogen bonds. The most prominent of these is the O—H⋯O hydrogen bond between the carboxylate groups of two molecules, which leads to the formation of R₂²(8) ring motifs, creating the dimers mentioned previously. researchgate.net

Chiroptical Properties of Enantiomerically Pure Derivatives

Chiroptical spectroscopy, which includes techniques like optical rotatory dispersion (ORD) and electronic circular dichroism (ECD), is essential for studying chiral molecules. nih.govnih.gov These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. acs.org For a derivative of this compound to be chiroptically active, it must be enantiomerically pure or enriched, meaning it must possess a non-superimposable mirror image and one enantiomer must be present in excess.

If a chiral center were introduced into the this compound scaffold, for instance by substitution at one of the methylene (B1212753) carbons, the resulting enantiomers would be expected to exhibit mirror-image ECD spectra. nih.gov The sign and intensity of the observed Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereocenters and the conformation of the molecule. scispace.com Specifically, the electronic transitions associated with the carbonyl group and the fluorophenyl chromophore would give rise to characteristic CD bands. scispace.com

Although specific experimental data for enantiomerically pure derivatives of this compound are not available in the surveyed literature, the principles of chiroptical spectroscopy suggest it would be a powerful tool for the unambiguous assignment of stereochemistry in such compounds. libretexts.org The amplitude of the circular dichroism signal is proportional to the enantiomeric excess, making ECD a valuable technique for determining enantiopurity. nih.gov

Conformational Dynamics and Isomerism

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The flexible butanal chain of this compound allows for a variety of conformations, or rotamers, due to rotation around the C-C single bonds.

The key rotational bonds in the aliphatic chain are C₂-C₃ and C₃-C₄. Rotation around these bonds leads to different staggered conformations, such as anti and gauche, and higher-energy eclipsed conformations. The relative stability of these conformers is determined by a balance of torsional strain (resistance to bond twisting) and steric strain (repulsion between non-bonded atoms). nih.gov For the butanal chain, an anti conformation, where the large groups are furthest apart, is generally the most stable, lowest-energy state.

Furthermore, rotation around the single bond connecting the carbonyl group to the fluorophenyl ring (Ar-C=O) can be restricted. While not a source of stable isomers at room temperature, the barrier to rotation can influence the molecule's average conformation. Computational studies on related α-ketocarbonyls show that planar conformations are often preferred to maximize conjugation, but steric hindrance can lead to non-planar structures. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (TDF), are fundamental to elucidating the electronic properties of 4-(4-Fluorophenyl)-4-oxobutanal. Methodologies such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute electronic characteristics. researchgate.netajchem-a.com

Key aspects of the electronic structure that can be determined include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of kinetic stability; a larger gap suggests higher stability. ajchem-a.com For this compound, the HOMO would likely be localized around the electron-rich fluorophenyl ring and the carbonyl oxygen, while the LUMO would be centered on the carbonyl carbon and adjacent atoms.

Molecular Electrostatic Potential (MEP): MEP surfaces map the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. These maps use a color scale to indicate electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (blue), which are prone to nucleophilic attack. ajchem-a.com For this molecule, the MEP would show a negative potential around the carbonyl oxygen and the fluorine atom, with a positive potential near the hydrogen atoms of the butanal chain and the carbonyl carbon.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering a quantitative measure of the charge distribution and helping to identify reactive sites within the molecule. researchgate.net

A hypothetical data table for calculated electronic properties is presented below.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability. ajchem-a.com |

| Dipole Moment | 3.1 D | Measures the overall polarity of the molecule. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. By using DFT calculations, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.netresearchgate.net This information is crucial for understanding the feasibility, kinetics, and regioselectivity of chemical transformations involving this compound.

For instance, the synthesis of this compound or its participation in subsequent reactions, such as cyclizations or additions, can be modeled. The computational process involves:

Locating Stationary Points: Geometries of reactants, intermediates, transition states, and products are optimized.

Calculating Energies: The relative energies of these stationary points are calculated to determine the reaction's thermodynamics (enthalpy, ΔH) and the activation energy barriers (Ea). researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that a located transition state smoothly connects the intended reactants and products, verifying the proposed reaction pathway. researchgate.net

These studies can reveal, for example, whether a reaction proceeds through a concerted or stepwise mechanism and can explain the observed product distribution. researchgate.net While specific studies on this compound are not prevalent, the methodology is robust and widely applied to understand reactions of similar keto-aldehydes. researchgate.net

Prediction of Spectroscopic Signatures

Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules, which aids in their experimental identification and structural confirmation. DFT methods can accurately compute the vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR): By performing a frequency calculation on the optimized geometry of this compound, a theoretical infrared spectrum can be generated. ajchem-a.com The calculated wavenumbers correspond to specific vibrational modes, such as the C=O stretch of the ketone and aldehyde, the C-F stretch, and various C-H bending and stretching modes. These predicted frequencies are often scaled by a known factor to correct for anharmonicity and systematic errors in the computational method, leading to excellent agreement with experimental spectra. ajchem-a.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations are performed on the optimized structure, and the resulting chemical shifts are referenced against a standard like tetramethylsilane (B1202638) (TMS). This allows for the assignment of each peak in an experimental NMR spectrum to a specific nucleus in the molecule, which is invaluable for confirming its structure.

An illustrative table of predicted spectroscopic data is shown below.

| Spectroscopic Data | Functional Group | Predicted Wavenumber (cm⁻¹) / Shift (ppm) |

|---|---|---|

| FT-IR (C=O Stretch, Ketone) | Aryl Ketone | ~1685 cm⁻¹ |

| FT-IR (C=O Stretch, Aldehyde) | Aliphatic Aldehyde | ~1725 cm⁻¹ |

| FT-IR (C-F Stretch) | Fluorobenzene (B45895) | ~1230 cm⁻¹ |

| ¹³C NMR (Ketone Carbonyl) | Aryl Ketone | ~198 ppm |

| ¹³C NMR (Aldehyde Carbonyl) | Aliphatic Aldehyde | ~201 ppm |

| ¹H NMR (Aldehyde Proton) | Aliphatic Aldehyde | ~9.8 ppm |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a single, static minimum-energy structure, this compound is a flexible molecule with multiple rotatable bonds. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of such molecules over time. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation at a given temperature. nih.gov For this compound, an MD simulation would provide insight into:

Dihedral Angle Distributions: The simulation can track the rotation around the single bonds, particularly within the butanal chain, to identify the most populated dihedral angles and thus the most stable conformers.

Conformational Transitions: It is possible to observe transitions between different low-energy conformations and calculate the energy barriers separating them. nih.gov This is crucial for understanding how the molecule's shape might change in different environments, which can affect its reactivity and interactions with other molecules.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for a more realistic investigation of how the solvent influences conformational preferences.

By analyzing the MD trajectory, a potential energy surface can be constructed, highlighting the various stable and metastable conformations of the molecule, providing a dynamic picture that complements the static view from quantum chemical optimizations.

Advanced Analytical Methodologies for Research

High-Resolution Mass Spectrometry for Reaction Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique molecular formula.

For "4-(4-Fluorophenyl)-4-oxobutanal," HRMS is used to verify the presence and number of carbon, hydrogen, fluorine, and oxygen atoms. The experimentally measured exact mass is compared against the theoretically calculated mass for the expected formula, C₁₀H₉FO₂. A close match between these values provides strong evidence that the target compound has been successfully synthesized. pku.edu.cnrsc.org Techniques like Electrospray Ionization (ESI) are commonly employed to generate ions of the molecule, such as the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, for analysis. pku.edu.cnrsc.org

Table 1: HRMS Data for this compound

| Ion Adduct | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₁₀FO₂⁺ | 181.0665 |

| [M+Na]⁺ | C₁₀H₉FO₂Na⁺ | 203.0484 |

This table presents theoretical exact mass values. Experimental values would be expected to align closely with these figures.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR for Complex Structures)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For "this compound," a combination of 1D and 2D NMR techniques provides a complete picture of the atomic connectivity.

1D NMR (¹H, ¹³C, and ¹⁹F):

¹H NMR: Provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would show distinct signals for the aldehydic proton, the aromatic protons on the fluorophenyl ring, and the two methylene (B1212753) (-CH₂-) groups in the butanal chain.

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule, including the two carbonyl carbons (ketone and aldehyde), the carbons of the aromatic ring, and the aliphatic carbons. rsc.org

¹⁹F NMR: Is particularly useful for fluorine-containing compounds. It provides a simple spectrum, often a single signal for the fluorine atom, confirming its presence and providing insight into its electronic environment. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~9.8 | ~201 |

| Ketone (C=O) | - | ~198 |

| Aromatic C-H (ortho to F) | ~7.2 | ~116 (d, J ≈ 22 Hz) |

| Aromatic C-H (meta to F) | ~8.0 | ~131 (d, J ≈ 9 Hz) |

| Aromatic C-F | - | ~166 (d, J ≈ 257 Hz) |

| Aromatic C-C=O | - | ~134 |

| Methylene (-CH₂-C=O) | ~3.2 | ~38 |

| Methylene (-CH₂-CHO) | ~2.9 | ~28 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet, and 'J' represents the coupling constant.

Advanced NMR Techniques:

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled (typically on adjacent carbons), while HSQC correlates protons directly with the carbons they are attached to. These methods are invaluable for unambiguously assigning the signals observed in the 1D spectra to their specific atoms within the molecular structure.

Solid-State NMR (ssNMR): While less common for routine analysis, ssNMR can be employed to study the compound in its solid, crystalline form. This technique can provide information about the molecular conformation and intermolecular packing in the solid state, which is lost when the compound is dissolved for traditional solution-state NMR.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method used to identify the functional groups present in a molecule. esisresearch.org Each functional group absorbs infrared radiation or scatters light (Raman) at characteristic frequencies, creating a unique spectral fingerprint. esisresearch.org

For "this compound," the key functional groups—aldehyde, ketone, aromatic ring, and carbon-fluorine bond—exhibit distinct vibrational modes. esisresearch.org FT-IR spectroscopy is particularly sensitive to polar bonds like carbonyls, while Raman spectroscopy is excellent for analyzing non-polar, symmetric bonds like the aromatic C=C bonds. The simultaneous activation of certain modes in both IR and Raman spectra can indicate charge transfer interactions within the molecule. esisresearch.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde C-H | C-H Stretch | ~2850 and ~2750 (two bands) |

| Aldehyde C=O | C=O Stretch | ~1725 |

| Ketone C=O | C=O Stretch | ~1685 (conjugated to aryl ring) |

| Aromatic C=C | C=C Stretch | ~1600, ~1500 |

| C-F | C-F Stretch | ~1230 |

| Aromatic C-H | C-H Bending (out-of-plane) | ~840 (para-disubstituted) |

Chromatographic Techniques for Purity Assessment and Isolation of Intermediates (e.g., Flash Column Chromatography, TLC)

Chromatographic methods are fundamental to the synthesis of "this compound," serving both analytical and preparative purposes. wfu.edu They are used to monitor the progress of a reaction, assess the purity of the final product, and isolate the target compound from unreacted starting materials, byproducts, or intermediates. pku.edu.cnoperachem.com

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and effective qualitative technique. youtube.com A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel). youtube.com The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), often a mixture of solvents like petroleum ether (PE) and ethyl acetate (B1210297) (EA). pku.edu.cnrsc.org Compounds separate based on their differential affinity for the stationary and mobile phases. youtube.com The position of the spots is visualized, commonly under UV light (254 nm), and the retardation factor (Rf) is calculated. youtube.comrsc.org By comparing the spots of the reaction mixture to those of the starting materials, chemists can quickly determine if the reaction is complete. operachem.com

Flash Column Chromatography: This is the primary technique for the purification and isolation of the desired product on a preparative scale. wfu.edu It operates on the same principles as TLC but on a larger scale, using a glass column packed with a stationary phase (e.g., silica gel, 200-400 mesh). rsc.orgrsc.org The crude product is loaded onto the column, and the mobile phase is passed through under pressure, allowing for the separation of components into different fractions. interchim.fr The choice of eluent system is often guided by prior TLC analysis to achieve optimal separation. pku.edu.cn

Table 4: Application of Chromatographic Techniques

| Technique | Application | Stationary Phase | Typical Mobile Phase | Method of Analysis |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Silica gel 60 F₂₅₄ | Petroleum Ether/Ethyl Acetate (e.g., 5:1, 4:1) rsc.org | UV visualization, calculation of Rf value |

| Flash Column Chromatography | Purification of crude product, isolation of intermediates | Silica gel (200-300 mesh) rsc.org | Gradient or isocratic elution with Petroleum Ether/Ethyl Acetate | Collection of fractions and subsequent analysis (e.g., by TLC) to identify pure product |

Future Research Directions and Perspectives

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern drug discovery and materials science. For a prochiral molecule like 4-(4-fluorophenyl)-4-oxobutanal, the development of asymmetric synthetic methods to access enantiomerically pure or enriched derivatives is a significant and promising research avenue.

Future efforts will likely concentrate on the stereoselective reduction of the ketone or the selective reaction at the aldehyde functionality. Organocatalysis, a powerful tool in asymmetric synthesis, offers a promising approach. beilstein-journals.orgsioc-journal.cn Chiral organocatalysts, such as proline and its derivatives, could be employed to catalyze asymmetric aldol (B89426) or Mannich-type reactions at the aldehyde terminus. amanote.com Similarly, the development of chiral N-heterocyclic carbene (NHC) catalysts could enable enantioselective transformations involving the aldehyde group. frontiersin.org

Another fertile ground for research is the asymmetric reduction of the ketone moiety. This could be achieved through biocatalysis, utilizing enzymes such as ketoreductases, which are known for their high enantioselectivity. polimi.itrsc.org Alternatively, transition-metal catalyzed asymmetric hydrogenation or transfer hydrogenation using chiral ligands would provide a valuable chemical approach to chiral alcohols derived from this compound. The synthesis of chiral fatty acids with remote stereocenters has been demonstrated through asymmetric approaches, providing a precedent for targeting the chiral center in this molecule. beilstein-journals.org

The synthesis of complex heterocyclic structures from this compound also presents opportunities for asymmetric catalysis. For instance, cascade reactions initiated by an asymmetric transformation could lead to the formation of chiral dihydropyrans or other valuable heterocyclic scaffolds. sioc-journal.cnmdpi.com The development of enantioselective methods for the synthesis of fluorinated monoterpenic alkaloid analogues from chiral fluoroalkyl aldimines showcases the potential for creating complex chiral molecules from fluorinated building blocks. researchgate.net

Exploration of Unprecedented Reactivity Patterns

The unique arrangement of a ketone and an aldehyde in this compound suggests the potential for novel and unprecedented reactivity patterns. While the general reactivity of aldehydes and ketones is well-established, the interplay between these two functional groups within the same molecule, especially in the context of the electron-withdrawing fluorine atom on the phenyl ring, could lead to unexpected chemical behavior. researchgate.netlibretexts.org

Research in this area could focus on intramolecular reactions that exploit the proximity of the two carbonyl groups. For example, under specific reaction conditions, intramolecular aldol-type reactions could lead to the formation of cyclic products with interesting stereochemistry. The study of the reaction paths of related 4-aryl-4-oxobutanoic acids with binucleophiles has revealed the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones, suggesting that similar complex cyclizations could be explored with this compound. researchgate.net

The reactivity of γ-ketoaldehydes, such as isoketals and levuglandins, in biological systems highlights their high reactivity towards nucleophiles like lysine (B10760008) residues in proteins. nih.govucl.ac.uk This suggests that this compound could be a potent electrophile, and its reactions with various nucleophiles under different catalytic conditions could unveil novel transformations. The selective activation of one carbonyl group over the other will be a key challenge and a fruitful area of investigation. For instance, the use of Lewis acids or organocatalysts could allow for the chemoselective functionalization of either the aldehyde or the ketone.

Furthermore, the exploration of reactions that involve both carbonyl groups in a concerted or sequential manner could lead to the discovery of new multicomponent reactions or tandem processes for the rapid construction of molecular complexity.

Integration into Flow Chemistry Systems

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.net The integration of reactions involving this compound into flow chemistry systems is a logical and promising future direction.

The selective reduction of esters to aldehydes, a transformation analogous to the selective transformation of one of the carbonyl groups in this compound, has been successfully demonstrated in flow reactors. researchgate.net This suggests that the selective reduction of the ketone or aldehyde in our target molecule could be achieved with high selectivity and efficiency in a continuous flow setup. Flow systems would allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for achieving high chemoselectivity in the transformation of a bifunctional molecule.

Moreover, hazardous reactions or reactions that involve unstable intermediates can often be performed more safely and efficiently in a flow reactor. For example, reactions involving highly reactive organometallic reagents or aza-Henry reactions could be translated to a flow process, minimizing risks and improving reproducibility. mdpi.com The application of flow chemistry has been demonstrated for various reaction types, including Grignard reactions, aromatic substitutions, and enzymatic reactions, all of which could potentially be applied to the modification of this compound. vapourtec.com Enantioselective aldol reactions have also been successfully performed in microreactors, significantly reducing reaction times and enabling scalability. beilstein-journals.org

The development of multi-step, continuous-flow syntheses starting from this compound would be a significant advancement, enabling the efficient and automated production of complex downstream products.

Computational Design of New Transformations

Computational chemistry and theoretical studies have become indispensable tools in modern chemical research, allowing for the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of new catalysts and transformations. researchgate.netnih.gov Applying these tools to this compound can accelerate the discovery of its novel chemistry.

Density Functional Theory (DFT) calculations can be employed to study the electronic properties of this compound, providing insights into the relative reactivity of the aldehyde and ketone carbonyl groups. This understanding can guide the development of selective transformations. Theoretical studies on the reactions of related aryl thioketones have successfully predicted reaction pathways and selectivities, demonstrating the power of this approach. chemrxiv.org

Furthermore, computational modeling can be used to design and optimize catalysts for asymmetric reactions involving this substrate. By modeling the transition states of catalyzed reactions, researchers can predict which catalyst structures will lead to the highest enantioselectivity. This approach has been successfully used in the development of organocatalysts for a variety of transformations. nih.gov

Computational studies can also be used to explore the potential for unprecedented reactivity. By simulating the behavior of this compound under various conditions and in the presence of different reagents, it may be possible to identify novel reaction pathways that have not yet been explored experimentally. This in silico screening can save significant time and resources in the laboratory. The study of transition-metal-catalyzed carbene transformations is a prime example of how computational studies can provide deep mechanistic insights and guide experimental work. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 4-(4-Fluorophenyl)-4-oxobutanal, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The synthesis can leverage Knoevenagel condensation, analogous to methods used for 4-(2-Fluorophenyl)-4-oxobutanoic acid . Key optimizations include:

- Catalyst selection : Use pyrrolidine or piperidine to enhance enolate formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.

- Temperature control : Maintain 60–80°C to balance reaction rate and selectivity.

- Post-reaction steps : Acidic hydrolysis and decarboxylation under nitrogen to preserve the fluorophenyl group.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify the aldehyde proton (δ 9.6–10.0 ppm) and fluorophenyl aromatic signals (δ 7.3–7.8 ppm). Coupling constants (J = 8–9 Hz for para-fluorophenyl) validate substituent position .

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ and C-F at ~1220 cm⁻¹).

- HRMS : Match molecular ion ([M+H]+) to theoretical m/z (C₁₀H₉FO₂: 196.06).

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity assessment : Conduct in vitro assays (e.g., MTT on HepG2 cells) to evaluate cytotoxicity .

- Storage : Store at 0–6°C in airtight containers to prevent aldehyde oxidation .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, referencing safety protocols from analogous fluorinated compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the aldehyde group.

- Fukui indices : Identify nucleophilic attack sites influenced by the electron-withdrawing fluorophenyl group .

- Solvent effects : Use PCM models to simulate reaction environments (e.g., water vs. THF).

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition) of this compound?

- Methodological Answer :

- Assay replication : Standardize conditions (pH, temperature, substrate concentration) across studies.

- Enzyme specificity : Test against isoforms (e.g., COX-1 vs. COX-2) to clarify selectivity .

- Meta-analysis : Compare IC₅₀ values from independent studies to identify outliers or dose-dependent effects.

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?

- Methodological Answer :

- Crystallization : Use slow evaporation in ethanol/water mixtures to obtain single crystals.

- Data collection : Perform at 296 K with Mo-Kα radiation (λ = 0.71073 Å), referencing protocols for structurally similar compounds .

- Refinement : Apply SHELXL-97 to resolve bond lengths/angles, focusing on the fluorophenyl-aldehyde torsion angle.

Q. What role does the para-fluorine substituent play in modulating the compound’s electronic properties?

- Methodological Answer :

- Hammett analysis : Compare σₚ values (fluorine: σₚ = +0.06) to quantify electron-withdrawing effects.

- NMR chemical shifts : Observe deshielding of adjacent protons due to fluorine’s inductive effect .

- Electrochemical studies : Cyclic voltammetry reveals shifts in reduction potentials of the carbonyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.